2-{[(4-methoxyphenyl)sulfonyl]amino}benzamide
Description
Structure
3D Structure
Properties
IUPAC Name |
2-[(4-methoxyphenyl)sulfonylamino]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N2O4S/c1-20-10-6-8-11(9-7-10)21(18,19)16-13-5-3-2-4-12(13)14(15)17/h2-9,16H,1H3,(H2,15,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UMEPRFCJYLIVAC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)S(=O)(=O)NC2=CC=CC=C2C(=O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Strategies and Methodologies for 2 4 Methoxyphenyl Sulfonyl Amino Benzamide
Retrosynthetic Analysis and Identification of Key Precursors
Retrosynthetic analysis is a technique used to deconstruct a target molecule into simpler, commercially available starting materials, which helps in designing a viable synthetic route. For 2-{[(4-methoxyphenyl)sulfonyl]amino}benzamide, the most logical disconnection is at the sulfonamide (S–N) bond. This bond is typically formed late in the synthesis due to its robustness.
This primary disconnection yields two key precursors:
2-aminobenzamide (B116534) (Anthranilamide) : This molecule provides the ortho-substituted aminobenzamide backbone.
4-methoxybenzenesulfonyl chloride : This reagent acts as the donor of the (4-methoxyphenyl)sulfonyl group, often referred to as an anisylsulfonyl group.
Further deconstruction of these precursors leads to even simpler starting materials. 2-aminobenzamide can be conceptually derived from 2-aminobenzoic acid (anthranilic acid), a readily available chemical. Similarly, 4-methoxybenzenesulfonyl chloride is typically prepared from anisole (B1667542) (methoxybenzene) through chlorosulfonation. This multi-level retrosynthetic approach simplifies the synthetic challenge by breaking it down into manageable steps starting from basic building blocks.
Table 1: Key Precursors in the Synthesis of this compound
| Precursor | Chemical Structure | Role in Synthesis | Typical Starting Material |
|---|---|---|---|
| 2-Aminobenzamide | Provides the aminobenzamide core structure. | 2-Aminobenzoic acid | |
| 4-Methoxybenzenesulfonyl chloride | Acts as the sulfonating agent. | Anisole |
Detailed Elucidation of Synthetic Routes and Optimized Reaction Conditions
The crucial step in the synthesis is the formation of the sulfonamide linkage. This is most commonly achieved by the reaction of an amine with a sulfonyl chloride. researchgate.net The standard procedure involves the nucleophilic attack of the amino group of 2-aminobenzamide on the electrophilic sulfur atom of 4-methoxybenzenesulfonyl chloride. cbijournal.com
This reaction is typically carried out in the presence of a base to neutralize the hydrochloric acid (HCl) byproduct. Pyridine (B92270) is a classic choice as it can serve as both the solvent and the base. Alternatively, an inert solvent like dichloromethane (B109758) (DCM) or tetrahydrofuran (B95107) (THF) can be used with a non-nucleophilic base such as triethylamine (B128534) (TEA) or N,N-Diisopropylethylamine (DIPEA). nih.gov The reaction is often initiated at a low temperature (e.g., 0 °C) to control the exothermic reaction and then allowed to warm to room temperature. cbijournal.com
Table 2: Comparison of Reaction Conditions for Sulfonamide Formation
| Solvent | Base | Typical Temperature | Advantages | Disadvantages |
|---|---|---|---|---|
| Pyridine | Pyridine | 0 °C to RT | Acts as both solvent and base; effective catalyst. | Can be difficult to remove; unpleasant odor. |
| Dichloromethane (DCM) | Triethylamine (TEA) | 0 °C to RT | Inert, easy to remove. | Chlorinated solvent (environmental concerns). |
| Tetrahydrofuran (THF) | DIPEA | 0 °C to RT | Good solvent for many organic compounds. | Can form peroxides; must be dry. |
| Water | Sodium Carbonate (Na₂CO₃) | Room Temperature | Green solvent, inexpensive base. sci-hub.sescilit.com | Reactant solubility may be an issue. |
The construction of the primary benzamide (B126) group (-CONH₂) can be approached in two primary ways relative to the sulfonamide formation:
Pre-formation Strategy : This route begins with a precursor where the benzamide is already present, namely 2-aminobenzamide. This is often the more direct route as outlined in the retrosynthetic analysis. 2-aminobenzamide itself can be synthesized from 2-aminobenzoic acid by first converting the carboxylic acid to an acyl chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride, followed by reaction with ammonia (B1221849). nih.gov Alternatively, peptide coupling reagents such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) in the presence of Hydroxybenzotriazole (HOBt) can be used to directly convert the carboxylic acid to the amide with an ammonia source. researchgate.net
Post-formation Strategy : An alternative pathway involves first forming the sulfonamide bond and then constructing the benzamide. The synthesis would start with the reaction of 2-aminobenzoic acid with 4-methoxybenzenesulfonyl chloride to yield 2-{[(4-methoxyphenyl)sulfonyl]amino}benzoic acid. This intermediate acid is then converted into the target primary amide. This transformation can also be achieved via the acyl chloride/ammonia method or by using modern coupling agents. nih.govresearchgate.net This route can be advantageous if the intermediate acid is easier to purify than 2-aminobenzamide.
The characteristic ortho-disubstituted pattern of the target molecule is most efficiently established by starting with a precursor that already contains this arrangement, such as 2-aminobenzoic acid or 2-aminobenzamide. This strategy bypasses the challenges of controlling regioselectivity in electrophilic aromatic substitution reactions.
Should further functionalization of the benzamide ring be desired, the directing effects of the existing substituents must be considered. The two groups, the amide (-CONH₂) and the sulfonamido (-NHSO₂R), have competing directing effects.
The amide group is a deactivating, meta-director. docbrown.info
The sulfonamido group is generally considered a deactivating, ortho, para-director due to the lone pairs on the nitrogen atom that can participate in resonance with the aromatic ring.
When two groups on a benzene (B151609) ring have opposing (antagonistic) directing influences, the outcome of an electrophilic substitution reaction can be complex, often resulting in a mixture of products. msu.edu The reaction conditions and the nature of the electrophile would play a significant role in determining the major product.
Process Optimization for Enhanced Reaction Yields and Chemical Purity
Optimizing the synthesis of this compound is critical for maximizing yield and ensuring high purity, which is essential for any potential application. Key parameters that are typically fine-tuned include the stoichiometry of reactants, reaction temperature, and time. semanticscholar.org
For the sulfonamide formation step, using a slight excess of the sulfonyl chloride can ensure complete consumption of the more valuable 2-aminobenzamide. However, a large excess should be avoided as it can lead to the formation of di-sulfonated byproducts and complicates purification. Careful control of the reaction temperature is also vital; running the reaction at low temperatures initially can prevent side reactions before gradually warming to drive the reaction to completion. semanticscholar.org
Purification is a critical final step. The crude product is often purified by recrystallization from a suitable solvent system (e.g., ethanol (B145695)/water) to remove unreacted starting materials and byproducts. The purity of the final compound can be confirmed using analytical techniques such as High-Performance Liquid Chromatography (HPLC) and its structure verified by Nuclear Magnetic Resonance (NMR) spectroscopy. semanticscholar.org
Exploration of Alternative and Green Chemistry Approaches in Synthesis
Modern synthetic chemistry emphasizes the development of environmentally benign processes. Several green chemistry principles can be applied to the synthesis of this compound.
Green Solvents : Traditional syntheses often use chlorinated organic solvents like dichloromethane. Greener alternatives include using water or ethanol as the reaction medium. researchgate.net The synthesis of sulfonamides has been successfully demonstrated in water using an inorganic base like sodium carbonate, which simplifies the workup and reduces environmental impact. sci-hub.sescilit.com
Solvent-Free Approaches : Mechanochemistry, which involves conducting reactions in a ball mill without bulk solvents, represents a significant advancement in green synthesis. rsc.org This technique has been applied to the synthesis of sulfonamides, offering benefits such as reduced waste, lower energy consumption, and sometimes faster reaction rates. rsc.org
One-Pot Procedures : To improve efficiency and reduce waste from intermediate purification steps, one-pot syntheses are highly desirable. For sulfonamides, this can involve the in situ generation of the sulfonyl chloride from a corresponding thiol or sulfonic acid, followed immediately by the addition of the amine. researchgate.netorganic-chemistry.org For instance, thiols can be converted to sulfonyl chlorides using oxidants like sodium dichloroisocyanurate dihydrate (NaDCC·2H₂O), and the resulting intermediate can be reacted in the same vessel with an amine to afford the sulfonamide. researchgate.net Another novel approach leverages copper-catalyzed decarboxylative chlorosulfonylation to convert aromatic acids directly into sulfonyl chlorides, which can then be aminated in a one-pot sequence. princeton.edu These methods avoid the need to handle or isolate potentially hazardous sulfonyl chloride intermediates.
Considerations for Scalable Synthesis and Industrial Applications
The transition from laboratory-scale synthesis to industrial production of this compound necessitates a thorough evaluation of various factors to ensure the process is efficient, robust, economically viable, and safe. Key considerations revolve around process optimization, impurity control, selection of reagents and solvents, and the implementation of modern manufacturing technologies.
A common synthetic route to this and similar sulfonamides involves the reaction of an amine, in this case, 2-aminobenzamide, with a sulfonyl chloride, such as 4-methoxybenzenesulfonyl chloride, typically in the presence of a base. researchgate.net While straightforward in principle, scaling this reaction requires careful management of several parameters.
Table 1: Impact of Reaction Parameter Optimization on Sulfonamide Synthesis Conceptual data based on principles of process optimization.
| Parameter | Initial Condition | Optimized Condition | Observed Impact |
|---|---|---|---|
| Base Equivalence | 2.0 eq (Pyridine) | 0.5 - 1.0 eq (LiOH·H₂O) | Reduced reagent cost, simplified work-up. tandfonline.com |
| Temperature | Room Temperature (25°C) | 0-5°C | Increased selectivity, reduced byproduct formation. tandfonline.com |
| Reaction Time | 12-24 hours | < 10 minutes | Increased throughput and operational efficiency. tandfonline.com |
| Solvent | Dichloromethane | Ethanol:Water | Improved environmental profile, enhanced safety. tandfonline.com |
By-product and Impurity Control On a large scale, even minor side reactions can lead to significant amounts of impurities, complicating purification and potentially impacting the final product's quality. In sulfonamide synthesis, common by-products can arise from the reaction of the sulfonyl chloride with water (hydrolysis) or from double sulfonylation of the primary amine if reaction conditions are not carefully controlled. Incomplete conversion of starting materials can also lead to challenging purification steps. Therefore, controlling the addition rate of reagents and maintaining a consistent temperature profile are critical to minimize the formation of such impurities.
Work-up and Purification The purification strategy must be scalable and efficient. While laboratory procedures might rely on column chromatography, this is often impractical and expensive for large-scale production. The ideal industrial process yields a product that can be purified through simple, robust methods like crystallization. nih.gov Developing a crystallization process requires careful selection of a solvent system that provides good recovery of the final product with high purity. google.comgoogle.com The process should be designed to effectively purge unreacted starting materials and by-products into the mother liquor. nih.gov Slurry washing the crude product in a suitable solvent can also be an effective technique to remove surface impurities before final crystallization. nih.gov
Advanced Manufacturing Technologies: Continuous Flow Synthesis Modern industrial applications increasingly favor continuous flow manufacturing over traditional batch processing for the synthesis of active pharmaceutical ingredients (APIs). mdpi.comdrreddys.com Flow chemistry offers numerous advantages, including superior heat and mass transfer, enhanced safety by minimizing the volume of hazardous reagents at any given time, and improved consistency and product quality. researchgate.netrsc.org For the synthesis of this compound, a flow process could involve pumping streams of 2-aminobenzamide and 4-methoxybenzenesulfonyl chloride with a suitable base through a heated reactor coil. sci-hub.se This approach allows for precise control over reaction time and temperature, often leading to higher yields and purities in significantly shorter reaction times compared to batch methods. acs.org
Table 2: Comparison of Batch vs. Continuous Flow Processing for Sulfonamide Synthesis
| Parameter | Batch Processing | Continuous Flow Processing |
|---|---|---|
| Heat Transfer | Limited by vessel surface area; potential for hot spots. | High surface-area-to-volume ratio; excellent heat control. mdpi.com |
| Safety | Large volumes of reagents pose higher risks. | Small reactor volumes enhance intrinsic safety. researchgate.netrsc.org |
| Reaction Time | Typically hours. | Often minutes or even seconds. rsc.org |
| Scalability | Requires larger vessels ("scale-up"). | Achieved by running longer or in parallel ("numbering-up"). |
| Product Consistency | Potential for batch-to-batch variability. | High consistency and reproducibility. drreddys.com |
By carefully considering these factors—from the fundamental optimization of reaction conditions to the adoption of advanced technologies like continuous flow—a scalable, efficient, and reliable industrial synthesis for this compound can be successfully developed.
Molecular Interactions and Mechanistic Studies Preclinical and in Vitro Focus
Investigation of Specific Molecular Targets and Ligand-Binding Mechanisms
The unique combination of a benzamide (B126) and a methoxyphenyl-sulfonylamino group in 2-{[(4-methoxyphenyl)sulfonyl]amino}benzamide suggests that it may interact with a variety of biological targets. Research on related compounds provides a framework for understanding these potential interactions.
Studies on other complex sulfonamide derivatives have demonstrated significant inhibitory potential against enzymes like α-glucosidase and α-amylase, which are relevant in the context of metabolic disorders tandfonline.com. For a series of N-(alkyl/aryl)-2-chloro-4-nitro-5-[(4-nitrophenyl)sulfamoyl]benzamide derivatives, potent inhibition of these enzymes was observed, with IC50 values in the micromolar range tandfonline.com. The binding of these compounds to the active sites of the enzymes was supported by molecular docking studies, which predicted favorable binding energies tandfonline.com.
Table 1: Illustrative Enzyme Inhibition Data for Structurally Related Sulfonamide Derivatives
This table presents data for compounds structurally related to this compound to indicate potential areas of activity. Data for the specific subject compound is not available.
| Compound Class | Target Enzyme | IC50 (µM) | Reference |
| N-(alkyl/aryl)-2-chloro-4-nitro-5-[(4-nitrophenyl)sulfamoyl]benzamide derivatives | α-glucosidase | 10.13 | tandfonline.com |
| N-(alkyl/aryl)-2-chloro-4-nitro-5-[(4-nitrophenyl)sulfamoyl]benzamide derivatives | α-amylase | 1.52 | tandfonline.com |
Receptor Binding Affinities and Modulatory Action Mechanisms
The benzamide portion of this compound is a common feature in ligands for various receptors, particularly in the central nervous system. While specific receptor binding affinities for this compound have not been published, research on N-(4-(benzyloxy)-phenyl)-sulfonamide derivatives has identified them as novel antagonists of the human androgen receptor, targeting the activation function 2 (AF2) region nih.gov. One compound from this series, T1-12, demonstrated an IC50 of 0.47 μM in an androgen receptor antagonistic activity assay nih.gov. This suggests that the N-phenyl-sulfonamide scaffold can be effective in modulating receptor function.
Structural studies of related N-(4-methoxyphenyl)-nitrobenzenesulfonamide derivatives have provided insights into the types of intermolecular interactions these molecules can form mdpi.com. These studies reveal the importance of hydrogen bonds, with the sulfonamide group's N-H acting as a hydrogen bond donor and the sulfonyl oxygens or the methoxy (B1213986) oxygen acting as acceptors mdpi.com.
Molecular docking studies of other complex benzamide derivatives with enzymes like α-glucosidase have highlighted specific protein-ligand interactions. For example, the oxygen of a nitro group can form hydrogen bonds with amino acid residues like Glu:276, while phenyl rings can engage in pi-pi stacking and pi-pi T-shaped interactions with residues such as His:279, Phe:157, His:348, Tyr:344, and Phe:298 nih.gov. Chlorine atoms on the phenyl ring have also been shown to participate in pi-alkyl interactions nih.gov. These findings suggest that the methoxyphenyl and benzamide rings of this compound could engage in similar hydrophobic and aromatic interactions within a protein's binding pocket.
Cellular Pathway Modulation Studies at a Mechanistic Level (excluding phenotypic outcomes)
Information regarding the specific cellular pathways modulated by this compound is not currently available. However, based on the known activities of related compounds, some potential mechanisms can be postulated.
Compounds with structural similarities to this compound have been shown to modulate key signaling pathways. For instance, a 2-amino-6-(3-methoxyphenyl)pyrimidine derivative was found to suppress inflammatory responses induced by Toll-like receptor (TLR) engagement in human monocytes researchgate.net. This suppression was associated with the inactivation of GSK3β and the accumulation of β-catenin, which are key components of the canonical Wnt signaling pathway researchgate.net. The compound also abrogated the phosphorylation of NFκB p65, a critical step in the inflammatory signaling cascade researchgate.net.
While direct evidence for gene expression modulation by this compound is lacking, the potential for such activity exists. The modulation of signaling pathways, as seen with related compounds affecting NFκB, directly impacts the activity of transcription factors and, consequently, the expression of their target genes researchgate.net. For example, the inhibition of NFκB phosphorylation would be expected to reduce the expression of pro-inflammatory cytokines and other inflammation-related genes. Further research is necessary to determine if this compound has similar effects on gene expression.
Biochemical and Biophysical Assays for Target Engagement and Binding Assessment
Commonly utilized techniques would include, but are not limited to:
Surface Plasmon Resonance (SPR): This label-free technique would be instrumental in measuring the binding kinetics (association and dissociation rates) and affinity of the compound to a purified target protein immobilized on a sensor chip.
Isothermal Titration Calorimetry (ITC): ITC directly measures the heat change upon binding, providing a complete thermodynamic profile of the interaction, including the binding affinity (Kd), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS).
Fluorescence-Based Assays: Techniques such as fluorescence polarization (FP) or Förster resonance energy transfer (FRET) could be developed if a suitable fluorescent probe or labeled binding partner is available. These assays are often used in high-throughput screening to identify initial hits.
Enzyme Inhibition Assays: If the target is an enzyme, a variety of assays measuring the compound's ability to inhibit enzyme activity would be performed. The mechanism of inhibition (e.g., competitive, non-competitive, uncompetitive) could also be determined through kinetic studies. The results are typically reported as IC50 (half-maximal inhibitory concentration) or Ki (inhibition constant).
Without specific studies on this compound, we can only hypothesize the types of data that would be generated. A hypothetical data table from such studies is presented below to illustrate the expected outputs.
Hypothetical Target Engagement Data for this compound
| Assay Type | Target | Parameter | Value |
|---|---|---|---|
| Surface Plasmon Resonance (SPR) | Hypothetical Kinase A | Binding Affinity (Kd) | 500 nM |
| Isothermal Titration Calorimetry (ITC) | Hypothetical Kinase A | Binding Affinity (Kd) | 550 nM |
| Enzyme Inhibition Assay | Hypothetical Kinase A | IC50 | 750 nM |
| Fluorescence Polarization (FP) | Hypothetical Bromodomain B | Binding Affinity (Kd) | 1.2 µM |
Structure-Function Relationships in Defined Biological Systems (focused on molecular interactions)
The structure of this compound provides clues to its potential molecular interactions. The molecule can be dissected into key functional groups that are likely to play significant roles in binding to a biological target.
Benzamide Moiety: The benzamide group contains a carbonyl oxygen and an amide nitrogen, both of which can act as hydrogen bond acceptors and donors, respectively. The aromatic ring can participate in π-π stacking or hydrophobic interactions within a protein's binding pocket.
Sulfonamide Linker: The sulfonamide group is a key structural feature. The sulfonyl oxygens are strong hydrogen bond acceptors, while the NH group is a hydrogen bond donor. This linker also provides a specific geometry and rigidity to the molecule.
4-Methoxyphenyl (B3050149) Group: The methoxy group can act as a hydrogen bond acceptor. The phenyl ring provides a large hydrophobic surface for van der Waals interactions or π-stacking. The position of the methoxy group at the para position influences the electronic properties of the ring and its potential interactions.
To establish structure-function relationships, medicinal chemists would typically synthesize a series of analogs of this compound and evaluate their activity. Modifications could include:
Altering the substitution pattern on the benzamide ring.
Replacing the 4-methoxyphenyl group with other substituted or unsubstituted aryl or alkyl groups.
Modifying the sulfonamide linker.
The comparative analysis of the biological activity of these analogs would provide insights into the key molecular interactions driving target engagement. For instance, if replacing the 4-methoxy group with a hydrogen atom leads to a significant loss of activity, it would suggest an important hydrogen bond or steric interaction involving the methoxy group. A hypothetical structure-activity relationship (SAR) table is provided below to illustrate this concept.
Hypothetical Structure-Activity Relationship Data for Analogs
| Compound | Modification from Parent Compound | Target Binding Affinity (Kd, nM) |
|---|---|---|
| Parent Compound | - | 500 |
| Analog 1 | Replacement of 4-methoxy with 4-H | 2500 |
| Analog 2 | Replacement of 4-methoxy with 4-chloro | 450 |
| Analog 3 | Methylation of benzamide nitrogen | >10000 |
| Analog 4 | Shift of methoxy group to meta position | 1500 |
Structure Activity Relationship Sar and Analog Design
Systematic Structural Modifications of the 2-{[(4-methoxyphenyl)sulfonyl]amino}benzamide Core Scaffold
Variations and Substitutions on the Sulfonyl Moiety
The sulfonamide linker (-SO₂NH-) is a cornerstone of the scaffold's activity, particularly in its role as a zinc-binding group within the active site of metalloenzymes like carbonic anhydrase. Consequently, modifications to this group are often detrimental to biological activity.
Research on related scaffolds has shown that the secondary sulfonamide is important for interactions with target proteins. Conversion to a tertiary sulfonamide can sometimes be tolerated with minimal effect on inhibitory potency, offering a potential site for modifying physicochemical properties. However, in other cases, such as the conversion of secondary sulfonamides to cyclized tertiary sulfonamides, a significant decrease in potency has been observed.
Bioisosteric replacement of the sulfonamide group is a significant challenge. In studies on similar benzamide-containing compounds, the complete replacement of an amide linker with a sulfonamide was not tolerated, resulting in a loss of activity. While sulfonamides and carboxylic acids are considered classical bioisosteres, their differing pKa values (pKa ~9–10 for sulfonamides vs. 4–5 for carboxylic acids) and geometries mean that a direct replacement is not always viable and can lead to a loss of the critical interactions with the target. Conversion of the sulfonamide to a sulfone moiety has yielded mixed results in other chemical series; in one instance, it led to a threefold decrease in potency, while in another, it retained comparable activity. This suggests that the necessity of the sulfonamide's hydrogen-bonding capabilities is context-dependent.
Modifications and Substitutions on the Methoxyphenyl Ring
The methoxyphenyl ring offers a rich opportunity for structural modification to tune the compound's potency and selectivity. In the context of carbonic anhydrase inhibition, substituents on the benzenesulfonamide (B165840) ring can form additional contacts with hydrophobic or hydrophilic regions of the active site, thereby influencing binding affinity and isoform selectivity.
The 4-methoxy group on the phenyl ring is an electron-donating group. Studies on analogous thiazol-4-one-benzenesulfonamides have indicated that the presence of electron-donating groups at the 4-position, such as methoxy (B1213986) (-OCH₃) or dimethylamino [-N(CH₃)₂], is more beneficial for inhibitory activity against the tumor-associated CA IX isoform than electron-withdrawing groups like chloro (-Cl) or carboxylic acid (-COOH). researchgate.net This suggests that the 4-methoxy group in the this compound scaffold likely contributes positively to its inhibitory potential against certain CA isoforms.
Conversely, the introduction of fluorine atoms to the benzenesulfonamide ring has been shown to enhance inhibitory activity. Tetrafluoro-substituted sulfonamides are generally more effective CA inhibitors than their non-fluorinated counterparts, a phenomenon attributed to the increased acidity of the sulfonamide group, which facilitates its coordination with the zinc ion in the enzyme's active site. benthamdirect.com
The following table summarizes the structure-activity relationships for substitutions on the phenyl ring of benzenesulfonamide-based carbonic anhydrase inhibitors, drawn from studies on related compounds.
| Modification on Phenyl Ring | Observed Effect on CA Inhibition | Rationale |
| 4-Methoxy (Electron-Donating Group) | Generally beneficial for CA IX inhibition researchgate.net | Favorable interactions with the active site. |
| 4-Chloro (Electron-Withdrawing Group) | Less beneficial for CA IX inhibition compared to EDGs researchgate.net | Alters electronic properties and potential interactions. |
| 4-Dimethylamino (Electron-Donating Group) | Beneficial for CA IX inhibition researchgate.net | Strong electron-donating nature enhances binding. |
| Tetrafluoro-substitution | Increased potency against CA I, II, IX, and XII benthamdirect.com | Increases acidity of the sulfonamide, improving zinc binding. benthamdirect.com |
| 2-Hydroxy, 4-Methyl substitutions | Favorable for hCA I inhibitory activity researchgate.net | Specific interactions within the hCA I active site. |
| Di-meta-substitution (e.g., 3-cyclooctylamino, 5-methoxy) | Can lead to picomolar affinity for CA IX and high selectivity nih.gov | Bulky groups can fill hydrophobic pockets while others interact with hydrophilic regions, optimizing binding. nih.gov |
Alterations to the Benzamide (B126) Core and its Peripheral Substituents
Nearly all attempts to modify the benzamide phenyl ring in a series of allosteric modulators of MrgX1 resulted in inactive compounds. This included the introduction of pyridine (B92270) moieties, expansion to a naphthyl group, or changing the 1,2-substitution pattern of the sulfonamide and amide groups on the phenyl ring.
Furthermore, alterations to the amide linker itself were not well-tolerated. The insertion of common amide bioisosteres such as benzimidazole, triazole, or oxadiazole led to a complete loss of activity. This suggests that the specific conformation and hydrogen bonding capabilities of the secondary amide are critical for the compound's biological function. Alkylation of the amide nitrogen also proved to be detrimental. These findings underscore the stringent structural requirements of the benzamide core for maintaining biological activity.
Quantitative Correlation of Structural Changes with Molecular Interaction Profiles and Mechanistic Properties
Quantitative Structure-Activity Relationship (QSAR) studies and molecular docking simulations provide valuable insights into how structural modifications quantitatively affect the biological activity of benzenesulfonamide-based inhibitors.
For benzenesulfonamide analogs targeting carbonic anhydrase II, 3D-QSAR studies using Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) have been performed. nih.gov These models have demonstrated that both steric and electrostatic fields are important features for inhibitory activity. The contour maps generated from these analyses can guide the design of new, more potent inhibitors by indicating regions where bulky groups or specific electrostatic charges would be favorable or unfavorable. For example, a CoMFA model might indicate that a sterically favorable region aligns with the 4-position of the phenyl ring, providing a quantitative basis for the observation that certain substituents at this position enhance activity.
Molecular docking studies on benzenesulfonamide inhibitors within the active site of various CA isoforms consistently show the sulfonamide moiety coordinating to the catalytic zinc ion. researchgate.nettandfonline.com The two sulfonyl oxygens typically form hydrogen bonds with the backbone amide of key amino acid residues (e.g., Thr199 in CA II), while the sulfonamide nitrogen binds directly to the Zn²⁺ ion. The phenyl ring to which the sulfonyl group is attached resides in a hydrophobic part of the active site, while the "tail" portion (the 2-aminobenzamide (B116534) in this case) extends towards the entrance of the active site cone. The specific interactions of this tail with amino acid residues at the rim of the active site are a primary determinant of isoform selectivity. Docking simulations can quantitatively estimate the binding energy of these interactions, allowing for the prediction of an analog's affinity and selectivity before synthesis. semanticscholar.org
A representative QSAR study on a series of benzenesulfonamide CA inhibitors might yield a model with the following parameters:
| QSAR Model | q² (Cross-validated r²) | r² (Non-cross-validated r²) | Key Descriptors | Interpretation |
| CoMFA | 0.538 nih.gov | 0.974 nih.gov | Steric Fields, Electrostatic Fields | The model indicates that the shape and electronic properties of the molecule are highly correlated with its inhibitory activity. nih.gov |
| CoMSIA | 0.527 nih.gov | 0.971 nih.gov | Steric, Electrostatic, Hydrophobic, H-bond Donor/Acceptor Fields | Similar to CoMFA, but with additional descriptors providing a more detailed map of favorable and unfavorable interactions. nih.gov |
Rational Design Principles for Optimizing Target Selectivity or Binding Affinity
The rational design of analogs based on the this compound scaffold focuses on leveraging the SAR and QSAR data to enhance potency and, crucially, selectivity for a specific biological target, such as a particular carbonic anhydrase isoform.
A key principle in this area is the "tail approach" . Since the primary sulfonamide group is a highly conserved zinc-binding feature across most CA inhibitors, achieving isoform selectivity is difficult by modifying this group alone. Selectivity is primarily achieved by designing the "tail" of the inhibitor (the benzamide portion) to interact with variable amino acid residues located at the entrance of the active site. These residues differ between CA isoforms, offering a "selectivity pocket." For example, to design a selective inhibitor for CA IX over the ubiquitous CA II, one would model the differences in the amino acid residues at the rim of their respective active sites and design a benzamide tail that favorably interacts with the specific residues of CA IX while clashing with those of CA II. This can involve strategic placement of hydrogen bond donors/acceptors or hydrophobic groups.
Another design principle is the hybridization of privileged scaffolds . This involves combining the benzenesulfonamide core, known for its CA inhibitory activity, with other molecular frameworks known to possess biological activity or favorable properties. nih.govresearchgate.net For instance, conjugating the benzenesulfonamide to a moiety that is selectively taken up by cancer cells could enhance its targeted delivery. The design must ensure that the hybridization does not disrupt the essential binding interactions of the core scaffold.
Finally, computational methods like molecular dynamics simulations can be used to validate the stability of the designed inhibitor's binding mode within the target's active site. nih.gov These simulations can reveal subtle conformational changes and interactions that are not apparent from static docking models, providing a more accurate prediction of binding affinity and selectivity.
Synthetic Accessibility and Feasibility Considerations for Designed Analogs
The feasibility of synthesizing designed analogs is a critical consideration. The this compound scaffold lends itself to a modular synthetic approach, allowing for the facile generation of a library of analogs.
A common synthetic route involves a two-step process. The first step is the sulfonamide bond formation, where an appropriately substituted aniline (B41778) (e.g., a 2-aminobenzamide derivative) is reacted with a substituted benzenesulfonyl chloride (e.g., 4-methoxybenzenesulfonyl chloride) under basic conditions. Alternatively, the synthesis can proceed by first reacting 2-aminobenzoic acid with the sulfonyl chloride, followed by an amide coupling reaction to form the benzamide.
This modularity allows for systematic variations:
Varying the Methoxyphenyl Ring: A variety of commercially available or readily synthesized substituted benzenesulfonyl chlorides can be used to introduce different groups on this ring.
Varying the Benzamide Core: A range of substituted 2-aminobenzamides or 2-aminobenzoic acids can be employed. These can be synthesized from corresponding isatoic anhydrides or other precursors. The final amide bond formation is typically achieved using standard peptide coupling reagents such as T3P (Propylphosphonic Anhydride) or HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate).
While the synthesis of the core scaffold and simple analogs is straightforward, the feasibility of more complex designs must be carefully evaluated. For example, the synthesis of certain heterocyclic bioisosteres for the amide group can require multi-step procedures with potentially low yields. Therefore, the rational design process must balance the predicted increase in activity or selectivity with the synthetic complexity and cost of producing the target analog.
Computational and Theoretical Investigations
Quantum Mechanical (QM) Studies for Electronic Structure and Reactivity Profiling
Quantum mechanical calculations are fundamental to understanding the intrinsic electronic properties of a molecule, which in turn dictate its reactivity and interaction with biological targets. For 2-{[(4-methoxyphenyl)sulfonyl]amino}benzamide, methods like Density Functional Theory (DFT) are employed to optimize the molecular geometry and compute a range of electronic descriptors. ekb.eg These studies provide a detailed profile of the molecule's electronic structure.
The primary goals of QM studies on this compound include:
Geometric Optimization: Determining the most stable three-dimensional conformation of the molecule.
Electronic Properties: Calculating the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap (Δε) is a critical indicator of molecular stability and reactivity. ucsb.edu A smaller gap suggests higher reactivity.
Reactivity Descriptors: Deriving global reactivity descriptors such as electrophilicity index, chemical potential, and hardness. These parameters help in predicting how the molecule will behave in a biological environment.
Charge Distribution: Analyzing the molecular electrostatic potential (MEP) map to identify electron-rich and electron-deficient regions, which are crucial for non-covalent interactions with a receptor. researchgate.netscirp.org
| Quantum Chemical Descriptor | Significance in Reactivity Profiling |
|---|---|
| HOMO Energy | Indicates the ability to donate electrons (nucleophilicity). ucsb.edu |
| LUMO Energy | Indicates the ability to accept electrons (electrophilicity). ucsb.edu |
| HOMO-LUMO Gap (Δε) | Relates to the chemical reactivity and kinetic stability of the molecule. |
| Dipole Moment | Measures the overall polarity of the molecule, influencing solubility and binding interactions. |
| Electrophilicity Index (Ω) | Quantifies the global electrophilic nature of the molecule. |
| Polarizability (β) | Describes the molecule's ability to distort its charge distribution in response to an external electric field, important for London dispersion forces. ucsb.edu |
Molecular Dynamics (MD) Simulations of Ligand-Target Complexes
While QM studies provide a static picture, molecular dynamics (MD) simulations offer insights into the dynamic behavior of the ligand-target system over time. mdpi.comnih.gov These simulations model the movements and interactions of atoms, providing a more realistic representation of the biological context.
Conformational Analysis of the Compound in Solvent and Bound States
MD simulations are crucial for analyzing the conformational flexibility of this compound. By simulating the compound in an aqueous solvent, its preferred solution-phase conformations can be identified. When simulated within the binding site of a target protein, the analysis reveals the bioactive conformation. Comparing the two states helps to understand the conformational changes required for binding and the associated energetic costs. Key analyses include monitoring the Root Mean Square Deviation (RMSD) to assess the stability of the compound's conformation in the binding pocket throughout the simulation. nih.govresearchgate.net
Binding Free Energy Calculations and Thermodynamic Deconvolution
A primary application of MD simulations in drug discovery is the calculation of binding free energies, which correlate with the binding affinity of a ligand for its target. escholarship.org Methods like Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) and Linear Interaction Energy (LIE) are commonly used. nih.govresearchgate.netmdpi.com These calculations can deconstruct the total binding free energy into its constituent thermodynamic components. nih.govscispace.comnih.gov This deconvolution provides a deeper understanding of the driving forces behind the binding event, whether it is dominated by electrostatic interactions, van der Waals forces, or solvation effects. nih.govresearchgate.net
| Thermodynamic Component | Description |
|---|---|
| ΔGbind | The overall binding free energy, indicating the strength of the interaction. |
| ΔEvdw | The contribution from van der Waals (non-polar) interactions. researchgate.net |
| ΔEelec | The contribution from electrostatic (polar) interactions. nih.gov |
| ΔGsolv | The change in solvation energy upon binding. |
| -TΔS | The entropic contribution to the binding free energy. |
Molecular Docking Studies for Target Identification and Binding Mode Prediction
Molecular docking is a computational technique that predicts the preferred orientation and conformation of a ligand when it binds to a receptor's active site. mdpi.comfrontiersin.org For this compound, docking studies are instrumental in identifying potential protein targets and elucidating the specific molecular interactions that stabilize the ligand-protein complex. nih.govrjb.ro The process involves generating a multitude of possible binding poses and using a scoring function to rank them, with lower scores typically indicating more favorable binding. frontiersin.org The results of docking studies can reveal key hydrogen bonds, hydrophobic interactions, and electrostatic contacts with specific amino acid residues, providing a structural basis for the compound's activity. mdpi.comnih.govresearchgate.net
| Potential Target Protein | Docking Score (kcal/mol) | Key Interacting Residues (Hypothetical) | Interaction Type |
|---|---|---|---|
| Carbonic Anhydrase II | -9.5 | His94, Thr199, Thr200 | Hydrogen Bond, Hydrophobic |
| α-glucosidase | -8.8 | Asp215, Arg442, Phe178 | Hydrogen Bond, Pi-Alkyl |
| Dopamine D2 Receptor | -10.2 | Asp114, Ser193, Phe389 | Ionic, Hydrogen Bond, Aromatic |
Quantitative Structure-Activity Relationship (QSAR) Modeling for Mechanistic Insights
Quantitative Structure-Activity Relationship (QSAR) modeling is a statistical approach used to build predictive models that correlate the chemical structure of compounds with their biological activity. nih.govnih.gov For a series of analogs of this compound, a QSAR model can identify the key molecular properties (descriptors) that govern their activity.
These descriptors can be categorized as:
Electronic: Reflecting the electron distribution (e.g., partial charges, dipole moment).
Steric: Describing the size and shape of the molecule (e.g., molecular weight, ovality).
Hydrophobic: Quantifying the lipophilicity of the molecule (e.g., LogP).
Topological: Representing the connectivity and branching of the molecule.
By analyzing the descriptors that contribute most significantly to the QSAR model, mechanistic insights can be gained into how structural modifications affect biological activity. researchgate.net For example, a model might reveal that increased hydrophobicity in a certain region of the molecule enhances binding affinity. nih.gov
| Molecular Descriptor Class | Example Descriptor | Mechanistic Insight Provided |
|---|---|---|
| Electronic | HOMO-LUMO Energy Gap | Relates to the molecule's chemical reactivity and stability. |
| Steric | Molecular Volume | Indicates how well the molecule fits into the receptor's binding pocket. |
| Hydrophobic | LogP | Reflects the importance of hydrophobic interactions for binding. |
| Topological | Topological Polar Surface Area (TPSA) | Predicts membrane permeability and drug transport properties. |
Pharmacophore Modeling for Rational Ligand Design and Virtual Screening
A pharmacophore is an abstract representation of the essential steric and electronic features required for a molecule to exert a specific biological effect. nih.govdergipark.org.trunina.it Pharmacophore modeling for this compound would involve identifying its key chemical features, such as hydrogen bond acceptors and donors, aromatic rings, and hydrophobic groups. researchgate.net
This model can be generated in two ways:
Ligand-Based: By superimposing a set of known active molecules and extracting their common features. dergipark.org.tr
Structure-Based: By analyzing the key interaction points within the binding site of a known target protein. dovepress.com
Once developed, the pharmacophore model serves as a 3D query for virtual screening of large chemical databases to identify novel compounds that possess the required features and are therefore likely to be active. umpr.ac.idabap.co.inmdpi.com This approach accelerates the discovery of new lead compounds and provides a blueprint for the rational design of more potent analogs of this compound. nih.govdovepress.com
| Pharmacophoric Feature | Potential Molecular Group in this compound |
|---|---|
| Hydrogen Bond Acceptor (HBA) | Sulfonyl oxygens, Methoxy (B1213986) oxygen, Carbonyl oxygen |
| Hydrogen Bond Donor (HBD) | Sulfonamide N-H, Benzamide (B126) N-H |
| Aromatic Ring (AR) | Methoxyphenyl ring, Benzamide ring |
| Hydrophobic Group (HY) | Aromatic rings, Methoxy methyl group |
Advanced Spectroscopic and Structural Biology Approaches in Mechanistic Elucidation
Nuclear Magnetic Resonance (NMR) Spectroscopy for Ligand-Target Interactions
NMR spectroscopy is a powerful technique for studying protein-ligand interactions in solution, providing information on binding affinity, kinetics, and the specific atoms involved in the interaction. Both ligand-based and protein-based NMR methods can be applied to study 2-{[(4-methoxyphenyl)sulfonyl]amino}benzamide.
Saturation Transfer Difference (STD) NMR is a highly effective ligand-observed method for identifying binding events and mapping the binding epitope of a ligand. ichorlifesciences.com This technique relies on the transfer of magnetization from a protein to a bound ligand. nih.gov Protons of the ligand in close proximity to the protein receive saturation, resulting in a decrease in their signal intensity. By subtracting a spectrum with on-resonance protein saturation from a spectrum with off-resonance saturation, a difference spectrum is obtained that exclusively shows signals from the binding ligand. umd.edu
In a hypothetical study of this compound with its target protein, STD-NMR would be employed to identify which parts of the molecule are in direct contact with the protein. A sample containing the target protein at a low concentration and a significant molar excess of the compound would be prepared. umd.edu By irradiating the protein and observing the STD effect on the compound's protons, a binding epitope can be mapped.
Hypothetical STD-NMR Results:
The relative intensities of the signals in the STD spectrum correlate with the proximity of the corresponding protons to the protein surface. ichorlifesciences.com Protons on the methoxyphenyl and benzamide (B126) rings that are deeply buried in the binding pocket would exhibit the strongest STD enhancements.
| Proton Group | Chemical Shift (ppm) | STD Amplification (%) | Interpretation |
|---|---|---|---|
| Methoxyphenyl (aromatic) | 6.9 - 7.8 | 100 | Deeply engaged in the binding pocket, crucial for binding. |
| Benzamide (aromatic) | 7.1 - 7.6 | 85 | Significant interaction with the protein surface. |
| Methoxy (B1213986) (-OCH3) | 3.8 | 60 | Moderate proximity to the protein, possibly solvent-exposed. |
| Amide (-NH) | 8.5 | 40 | Likely involved in hydrogen bonding, but may be more flexible or solvent-exposed. |
This data would suggest that the methoxyphenyl group serves as a primary binding determinant, with the benzamide moiety also playing a significant role in the interaction.
Chemical Shift Perturbation (CSP), also known as chemical shift mapping, is a protein-observed NMR technique used to identify the ligand-binding site on a protein and to determine the dissociation constant (Kd) of the interaction. nih.govnih.gov This method involves acquiring 2D heteronuclear NMR spectra (typically 1H-15N HSQC) of an isotopically labeled protein in the absence and presence of the ligand. ccpn.ac.ukccpn.ac.uk Upon ligand binding, the chemical environment of amino acid residues in the binding site is altered, leading to changes in the chemical shifts of their corresponding peaks in the spectrum. nih.gov
For a study involving this compound, the target protein would be isotopically labeled with 15N. A series of 1H-15N HSQC spectra would be recorded while titrating the unlabeled compound into the protein sample. By tracking the changes in the positions of the amide peaks, the residues that form the binding pocket can be identified. acs.org
Hypothetical Chemical Shift Perturbation Data:
The magnitude of the chemical shift change for each residue is plotted against the residue number to create a visual map of the binding site.
| Residue | Residue Type | Combined Chemical Shift Perturbation (Δδ_comb, ppm) | Location/Interpretation |
|---|---|---|---|
| Tyr45 | Tyrosine | 0.58 | Forms part of the hydrophobic binding pocket. |
| Leu78 | Leucine | 0.45 | Contributes to hydrophobic interactions with the ligand. |
| Arg120 | Arginine | 0.32 | Potentially forms a hydrogen bond with the sulfonyl or amide group. |
| Gly121 | Glycine | 0.25 | Located in a flexible loop at the entrance of the binding site. |
| Ser25 | Serine | 0.05 | Located distant from the binding site, unperturbed. |
These CSP results would pinpoint the specific amino acids that constitute the binding interface for this compound, providing valuable information for structure-based drug design and for understanding the molecular basis of its activity.
X-ray Crystallography of Protein-Ligand Complexes Involving the Compound
X-ray crystallography is a premier technique for obtaining high-resolution, three-dimensional structures of protein-ligand complexes. nih.gov This method provides a static snapshot of the interaction, revealing the precise orientation of the ligand in the binding site, the conformational state of the protein, and the network of interactions that stabilize the complex. nih.govspringernature.com
To obtain a crystal structure of this compound in complex with its target protein, two main strategies can be employed: co-crystallization or soaking. peakproteins.com In co-crystallization, the purified protein is mixed with an excess of the compound before setting up crystallization trials. In the soaking method, pre-existing crystals of the apo-protein are transferred into a solution containing the compound. peakproteins.com
Once suitable crystals are obtained, they are exposed to a high-intensity X-ray beam, typically at a synchrotron source. proteinstructures.com The crystal diffracts the X-rays, producing a pattern of spots from which the electron density map of the protein-ligand complex can be calculated. lsuhsc.edu
Hypothetical Crystallization and Data Collection Parameters:
| Parameter | Value |
|---|---|
| Space group | P212121 |
| Unit cell dimensions (Å) | a=50.2, b=85.6, c=110.4 |
| Resolution (Å) | 2.1 (2.18-2.10) |
| Rmerge | 0.08 (0.45) |
| I/σI | 15.2 (2.5) |
| Completeness (%) | 99.8 (99.5) |
| Rwork / Rfree | 0.19 / 0.23 |
Values in parentheses are for the highest resolution shell.
These parameters indicate a well-diffracting crystal and a high-quality dataset suitable for detailed structural analysis. researchgate.netrsc.org
With a high-resolution electron density map, the atomic model of the protein-ligand complex can be built and refined. This model would reveal the precise binding mode of this compound. For instance, the methoxyphenyl group might be found nestled in a hydrophobic pocket lined by residues such as tyrosine and leucine, consistent with the hypothetical CSP data. The sulfonyl group could be identified as a key hydrogen bond acceptor, interacting with a backbone amide or a charged residue like arginine. The benzamide moiety might form additional hydrogen bonds and pi-stacking interactions with aromatic residues in the binding site. This detailed structural information is crucial for understanding the compound's mechanism of action and for guiding further optimization efforts.
Cryo-Electron Microscopy (Cryo-EM) for Large Molecular Complex Characterization (if applicable)
Cryo-electron microscopy (cryo-EM) has emerged as a revolutionary technique for determining the structures of large and flexible macromolecular complexes that are often intractable to crystallization. nih.govportlandpress.com If this compound targets a large protein assembly or a membrane protein, cryo-EM would be the method of choice. cryoem-solutions.com
The process involves flash-freezing a thin layer of the purified protein-ligand complex in vitreous ice and imaging the individual particles with a high-energy electron beam. nih.gov Computational methods are then used to reconstruct a 3D map of the complex from thousands of 2D projection images. Recent advances have enabled cryo-EM to achieve near-atomic resolution, allowing for the visualization of small molecule ligands bound to their targets. biorxiv.org
While there are no current reports of cryo-EM studies on this compound, its application would be highly relevant if the target is a large, dynamic complex. A high-resolution cryo-EM map would not only reveal the binding site of the compound but could also capture different conformational states of the complex induced by ligand binding, providing insights into the dynamic aspects of its mechanism of action.
Surface Plasmon Resonance (SPR) for Kinetic Binding Analysis
Surface Plasmon Resonance is a powerful technique for the real-time, label-free analysis of biomolecular interactions. It measures the change in the refractive index at the surface of a sensor chip as a ligand (in this case, this compound) binds to an immobilized analyte (such as a protein or nucleic acid). This allows for the determination of key kinetic parameters, including the association rate constant (kₐ), the dissociation rate constant (kₔ), and the equilibrium dissociation constant (Kₔ).
Despite the utility of this technique, no specific SPR data for the binding of this compound to any biological macromolecule has been reported in the scientific literature. Therefore, a data table of its kinetic binding parameters cannot be provided at this time.
Isothermal Titration Calorimetry (ITC) for Thermodynamic Binding Characterization
Isothermal Titration Calorimetry is a highly sensitive method used to directly measure the heat changes that occur during a binding event. By titrating a solution of the ligand (this compound) into a sample cell containing the target macromolecule, ITC can determine the binding affinity (Kₐ), the enthalpy change (ΔH), and the stoichiometry of the interaction (n). From these values, the entropy change (ΔS) and the Gibbs free energy change (ΔG) can be calculated, providing a complete thermodynamic profile of the binding event.
As with SPR, the scientific literature currently lacks any published ITC studies involving this compound. This absence of data means that a thermodynamic characterization of its binding interactions is not available. A data table summarizing the thermodynamic parameters for this compound cannot be generated.
Broader Academic Implications and Future Research Directions
Potential of the Compound as a Chemical Probe for Fundamental Biological Pathway Studies
Chemical probes are essential tools for dissecting complex biological pathways. The structure of 2-{[(4-methoxyphenyl)sulfonyl]amino}benzamide suggests its potential utility in this regard. The sulfonamide group is a well-established pharmacophore known to interact with a variety of enzymes and receptors. For instance, studies on other benzenesulfonamide (B165840) derivatives have demonstrated their ability to modulate cardiovascular functions, potentially by interacting with biomolecules that regulate blood pressure, such as calcium channels. cerradopub.com.br This suggests that this compound could be employed to investigate signaling pathways related to ion channel regulation and cardiovascular homeostasis. By systematically studying its interactions, researchers could elucidate the roles of specific proteins in these pathways, providing a deeper understanding of fundamental physiological processes.
Contribution to the Fundamental Understanding of Sulfonamide and Benzamide (B126) Chemistry and Biology
The this compound scaffold merges two functional groups of significant biological importance. Sulfonamides are integral to a wide array of therapeutic agents, exhibiting activities that range from antibacterial to anti-inflammatory. nih.gov Similarly, the benzamide moiety is a common feature in numerous biologically active compounds, including antiprotozoal agents. nih.gov
Inspiration for the Development of Novel Synthetic Methodologies or Analytical Techniques
The pursuit of complex organic molecules often drives innovation in synthetic chemistry. While the synthesis of this compound may be achievable through established methods, its structure can serve as a template for developing more efficient and versatile synthetic strategies. For example, research into related compounds has led to novel methods for sulfonamide formation, such as the aminolysis of p-nitrophenylsulfonates, which can overcome the limitations of standard reactions. researchgate.net Likewise, new metal-free oxidation reactions have been developed for the synthesis of benzamide derivatives. mdpi.com The challenge of producing libraries of analogs based on the this compound core could inspire the refinement of these techniques or the creation of entirely new synthetic pathways applicable to a broader range of sulfonamide- and benzamide-containing molecules.
Identification of Unexplored Molecular Targets or Novel Interaction Mechanisms
A key opportunity in academic research is the discovery of novel molecular targets for small molecules. Based on the activities of structurally related compounds, this compound could interact with previously unexplored targets. For instance, various sulfonamide-containing molecules have been identified as inhibitors of calcium channels. cerradopub.com.br In a different context, a compound featuring a methoxyphenyl group, (R)-N-(4-(4-methoxyphenyl)thiazol-2-yl)-1-tosylpiperidine-2-carboxamide, was identified as a potent and selective activator of the K(v)7.1 (KCNQ1) potassium channel. nih.gov These findings suggest that ion channels represent a promising, yet largely unexplored, class of potential targets for this compound. Phenotypic screening followed by target deconvolution studies could reveal novel protein interactions and mechanisms of action, expanding the known landscape of "druggable" targets.
| Potential Target Class | Rationale Based on Related Compounds | Potential Research Application |
|---|---|---|
| Ion Channels (e.g., Calcium, Potassium) | Other sulfonamide derivatives inhibit calcium channels cerradopub.com.br; a methoxyphenyl-containing compound activates potassium channels. nih.gov | Probing the role of specific ion channels in cardiovascular or neurological signaling pathways. |
| Enzymes (e.g., Carbonic Anhydrases, Kinases) | The sulfonamide moiety is a classic zinc-binding group found in many enzyme inhibitors. nih.gov | Investigating metabolic or signaling pathways regulated by specific enzymes. |
| Receptors | The benzamide scaffold is present in various receptor ligands. | Exploring receptor systems involved in neurotransmission or endocrine signaling. |
Advancements in Computational Methodologies Facilitated by Studies on the Compound
Computational chemistry provides powerful tools for predicting the properties and interactions of molecules, thereby guiding experimental research. Studies on this compound can serve as an excellent case for the application and refinement of computational methodologies. Techniques such as Density Functional Theory (DFT) can be used to analyze its molecular structure, vibrational frequencies, and electronic properties, with theoretical results being validated against experimental data from NMR and IR spectroscopy. mdpi.comresearchgate.net
Furthermore, molecular docking and dynamics simulations could predict its binding modes with potential protein targets, helping to prioritize experimental screening efforts. researchgate.net By correlating computational predictions with in vitro results for this compound and its analogs, researchers can help refine the parameters and algorithms used in these models, enhancing their predictive power for other complex organic molecules.
| Computational Method | Application to this compound | Potential Outcome |
|---|---|---|
| Density Functional Theory (DFT) | Calculation of optimized geometry, electronic structure, and spectroscopic properties. mdpi.com | Fundamental understanding of the molecule's chemical reactivity and stability. |
| Molecular Docking | Prediction of binding poses and affinities with hypothesized biological targets (e.g., ion channels). researchgate.net | Prioritization of targets for experimental validation. |
| Hirshfeld Surface Analysis | Investigation of intermolecular interactions in the crystalline state. mdpi.com | Insight into crystal packing and solid-state properties. |
| Quantitative Structure-Activity Relationship (QSAR) | Modeling the relationship between structural features of analogs and their biological activity. | Design of new derivatives with improved potency or selectivity. |
Integration with Systems Biology Approaches for Comprehensive Mechanistic Understanding
Modern biological research is increasingly moving away from a single-target focus towards a more holistic, systems-level perspective. nih.govresearchgate.net Systems biology integrates data from genomics, proteomics, and metabolomics to model the behavior of complex biological networks. nih.govdrugtargetreview.com Should this compound be found to interact with multiple targets—a common characteristic of many bioactive compounds—it would become an ideal candidate for study using a systems biology approach. nih.gov By observing the global changes in gene expression, protein levels, and metabolite concentrations in cells or organisms treated with the compound, researchers could construct a comprehensive model of its mechanism of action. This approach can uncover unexpected pathway connections and off-target effects, providing a much richer understanding than what can be achieved through traditional, target-centric methods. drugtargetreview.com
Challenges and Opportunities in the Academic Research of Complex Organic Molecules within this Chemical Space
The academic exploration of molecules like this compound is not without its challenges. The synthesis of analogs can be resource-intensive, and purifying products to a high degree is often a non-trivial task. mdpi.com Furthermore, identifying the specific biological targets of a novel compound and elucidating its mechanism of action can be a long and complex process.
However, these challenges are accompanied by significant opportunities. The vastness of chemical space means that novel structures hold the potential for discovering unprecedented biological activities. The compound this compound serves as a representative scaffold within this space, offering a platform for fundamental research. The opportunity lies in leveraging modern, interdisciplinary approaches—combining innovative synthesis, high-throughput screening, advanced computational modeling, and systems biology—to systematically explore its potential. Such an integrated effort can not only shed light on the specific properties of this molecule but also contribute to broader principles in medicinal chemistry and chemical biology.
Q & A
Basic Research Questions
Q. What synthetic methodologies are recommended for the laboratory-scale preparation of 2-{[(4-methoxyphenyl)sulfonyl]amino}benzamide?
- Methodology : The compound can be synthesized via sulfonylation of the parent benzamide. A representative approach involves reacting 2-aminobenzamide with 4-methoxybenzenesulfonyl chloride in dichloromethane (DCM) using triethylamine as a base. Reaction conditions (e.g., room temperature, 3–12 hours) and stoichiometric ratios (1:1.2 amine:sulfonyl chloride) are critical for yield optimization. Post-synthesis purification typically employs column chromatography or recrystallization .
- Key Considerations : Monitor reaction progress via TLC and ensure anhydrous conditions to avoid hydrolysis of the sulfonyl chloride intermediate.
Q. Which analytical techniques are essential for confirming the compound’s structural identity and purity?
- Methodology :
- Nuclear Magnetic Resonance (NMR) : Use and NMR to confirm sulfonamide linkage (e.g., characteristic downfield shifts for NH and SO groups) .
- High-Resolution Mass Spectrometry (HRMS) : Validate molecular weight (e.g., exact mass 334.0721 for CHNOS) to confirm composition .
- HPLC : Assess purity (>95%) using a C18 column with UV detection at 254 nm .
Advanced Research Questions
Q. How can researchers design experiments to investigate the structure-activity relationships (SAR) of this compound in modulating biological targets such as CFTR?
- Methodology :
- Derivative Synthesis : Prepare analogs with variations in the methoxy group (e.g., halogenation, alkylation) or benzamide core (e.g., substituents at ortho/meta positions). Use coupling reactions similar to those in sulfonamide synthesis .
- Biological Assays : Test derivatives in CFTR correction assays (e.g., halide efflux in ΔF508-CFTR cell lines). Compare potency to reference correctors like VRT-325 or corr-4a .
- Computational Modeling : Perform docking studies using CFTR’s nucleotide-binding domain (NBD) to identify key interactions (e.g., hydrogen bonding with sulfonamide) .
Q. What experimental approaches can address discrepancies in reported biological activities of sulfonamide-containing benzamide derivatives?
- Methodology :
- Comparative Studies : Replicate conflicting assays under standardized conditions (e.g., cell line, assay protocol). For example, discrepancies in anticancer activity may arise from variations in cell viability endpoints (MTT vs. ATP luminescence) .
- Metabolic Stability Testing : Evaluate compound stability in liver microsomes to rule out pharmacokinetic confounding factors.
- Structural Confirmation : Re-examine disputed compounds via X-ray crystallography or 2D-NMR to verify regiochemistry (e.g., para-methoxy vs. ortho-methoxy isomers) .
Methodological Notes
- Synthetic Optimization : For scale-up, transition from batch to flow chemistry to improve reproducibility and reduce byproducts .
- Data Validation : Cross-validate biological findings using orthogonal assays (e.g., Western blot for target engagement alongside functional assays) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
